Mechlorethamine

Immunopharmacology Alkylating Agent Potency Lymphocyte Inhibition

Procure Mechlorethamine for studies requiring spontaneous DNA alkylation without CYP450 bioactivation. Unlike cyclophosphamide or ifosfamide (prodrugs), Mechlorethamine activates instantly in aqueous solution, and unlike melphalan, it generates unique intrastrand cross-links at G-G-C sequences. This distinct lesion profile makes it the essential reference standard for DNA repair mechanism studies, cytotoxicity baselines (3.6× more potent than melphalan), and vesicant injury models. Available as ≥98% pure free base or HCl salt.

Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
CAS No. 51-75-2
Cat. No. B1211372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMechlorethamine
CAS51-75-2
SynonymsBis(2-chloroethyl)methylamine
Caryolysine
Chlorethazine
Chlormethine
Cloramin
Embichin
Hydrochloride N-Oxide, Mechlorethamine
Hydrochloride, Mechlorethamine
Mechlorethamine
Mechlorethamine Hydrochloride
Mechlorethamine Hydrochloride N Oxide
Mechlorethamine Hydrochloride N-Oxide
Mechlorethamine N Oxide
Mechlorethamine N-Oxide
Mechlorethamine Oxide
Methylchlorethamine
Mitomen
Mustargen
Mustine
N-Oxide, Mechlorethamine Hydrochloride
N-Oxide, Nitrogen Mustard
Nitrogen Mustard
Nitrogen Mustard N Oxide
Nitrogen Mustard N-Oxide
Nitrogranulogen
Nitromin
NSC 10107
NSC 762
NSC-10107
NSC-762
NSC10107
NSC762
Molecular FormulaC5H11Cl2N
Molecular Weight156.05 g/mol
Structural Identifiers
SMILESCN(CCCl)CCCl
InChIInChI=1S/C5H11Cl2N/c1-8(4-2-6)5-3-7/h2-5H2,1H3
InChIKeyHAWPXGHAZFHHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble
Very slightly soluble in water;  miscible with dimethyl formamide, carbon disulfide, carbon tetrachloride, many organic solvents and oils
3.34e+01 g/L

Mechlorethamine CAS 51-75-2: Prototype Bifunctional Alkylating Agent for DNA Cross-Linking Research and Clinical Applications


Mechlorethamine (CAS 51-75-2), also known as chlormethine, mustine, or nitrogen mustard HN2, is the original nitrogen mustard alkylating agent first developed for antineoplastic use in humans [1]. It exerts cytotoxic activity as a bifunctional alkylating agent through the formation of highly reactive aziridinium ions that covalently modify DNA, producing interstrand cross-links (ICLs) that inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells [2]. Unlike its prodrug analogs such as cyclophosphamide and ifosfamide, mechlorethamine undergoes rapid spontaneous activation in aqueous environments without requiring enzymatic bioactivation, giving it a half-life of less than 1 minute and making it the most reactive agent in the nitrogen mustard class [3].

Why Mechlorethamine CAS 51-75-2 Cannot Be Simply Substituted by Other Nitrogen Mustards


Nitrogen mustards are not interchangeable; each agent exhibits distinct physicochemical and pharmacological properties that critically affect formulation, route of administration, and therapeutic application. Mechlorethamine undergoes spontaneous activation to the reactive aziridinium ion without requiring hepatic cytochrome P450-mediated bioactivation [1], a property that differentiates it fundamentally from cyclophosphamide and ifosfamide, which are prodrugs requiring enzymatic activation. Additionally, mechlorethamine utilizes the choline transport system for cellular uptake, whereas melphalan relies on active transport via amino acid transporters and other agents passively diffuse [2]. Furthermore, mechlorethamine produces unique DNA lesion profiles, including intrastrand cross-links and abasic site-derived cross-links that are not generated by melphalan [3]. These distinctions have direct implications for procurement decisions in both research and clinical settings, as substituting an analog without accounting for these mechanistic and pharmacokinetic differences yields non-equivalent experimental or therapeutic outcomes.

Mechlorethamine CAS 51-75-2: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


In Vitro Immunosuppressive Potency: Mechlorethamine vs Cyclophosphamide Concentration Differential

In a direct comparative study using human peripheral blood mononuclear cells stimulated with pokeweed mitogen, maximal inhibition of immunoglobulin production and [³H]thymidine incorporation was achieved with mechlorethamine at concentrations in the 20-100 μM range, whereas microsome-activated cyclophosphamide (A-Cy) required concentrations in the 2 mM range for equivalent inhibition [1]. This represents an approximately 20-100-fold difference in effective concentration between the two agents.

Immunopharmacology Alkylating Agent Potency Lymphocyte Inhibition

DNA Intrastrand Cross-Link Formation: Mechlorethamine vs Melphalan Qualitative Differentiation

Molecular analysis of DNA alkylation at a G-G-C sequence revealed that mechlorethamine and phosphoramide mustard induce intrastrand cross-links between the two contiguous guanines in double-stranded DNA, whereas melphalan does not produce this lesion type [1]. Molecular dynamic simulations demonstrated that monofunctionally bound intermediates of mechlorethamine adopt thermodynamically stable conformations positioning the second reactive arm for intrastrand cross-link formation, while the corresponding melphalan monoadduct cannot achieve this conformation [1].

DNA Lesion Profiling Cross-Linking Specificity Mutagenesis Mechanisms

Cytotoxicity Against L1210 Murine Leukemia Cells: Mechlorethamine vs Melphalan IC50 Comparison

In the L1210 murine leukemia cell line model, mechlorethamine (MCE) demonstrated a substantially lower IC50 value than melphalan (MLP) using the MTT metabolic dye assay. Mechlorethamine achieved an IC50 of 2.1 ± 0.9 μM compared to 7.5 ± 1.5 μM for melphalan [1]. The difference in cytotoxicity potency was even more pronounced in the clonogenic assay, where mechlorethamine produced an ID50 of 7.5 ± 2.6 Gy-equivalent units compared to 17.5 ± 2.5 units for melphalan [1].

Cancer Chemotherapy In Vitro Cytotoxicity L1210 Leukemia Model

Clinical Response Rate in Mycosis Fungoides: Mechlorethamine 0.02% Gel Formulation Efficacy

In a cohort study of 23 patients with stage IA-IIB mycosis fungoides receiving chlormethine (mechlorethamine) gel monotherapy or combination treatment, overall response rates were 43.47% at 3 months, 56.52% at 6 months, and 65.22% at 9 months [1]. Among these patients, 21.73% achieved near complete response at a mean time of 6 months. The gel formulation enabled topical application with systemic absorption below clinically significant thresholds [2].

Cutaneous T-Cell Lymphoma Topical Chemotherapy Mycosis Fungoides

Vesicant Toxicity Profile: Mechlorethamine vs Cyclophosphamide Distinctive Adverse Effects

Mechlorethamine is classified as a potent vesicant, causing severe local irritation and tissue damage at the site of administration [1]. This vesicant property is shared with nitrosoureas but is distinct from cyclophosphamide, which is not classified as a direct vesicant [1]. The strong vesicant properties of mechlorethamine necessitate specific handling protocols and the availability of sodium thiosulfate as an antidote for extravasation events [2].

Alkylating Agent Toxicology Extravasation Risk Vesicant Properties

Aqueous Stability: Formulation-Dependent Degradation Kinetics of Mechlorethamine

HPLC analysis of mechlorethamine hydrochloride stability revealed pronounced formulation-dependent degradation kinetics. Aqueous solutions of mechlorethamine at 10 mg drug concentration underwent complete degradation within 4 days [1]. In contrast, when formulated as an ointment in white soft paraffin (10 mg drug, 50 g paraffin, 1 mL acetone), the drug content remained stable for at least 84 days when stored at 4°C and at least 40 days when stored at 37°C [1].

Pharmaceutical Stability HPLC Analysis Formulation Development

Mechlorethamine CAS 51-75-2: Evidence-Based Procurement and Application Scenarios


DNA Damage and Repair Pathway Research Requiring Intrastrand Cross-Link Models

Procure mechlorethamine for studies investigating intrastrand cross-link repair mechanisms or structure-specific DNA damage responses. As established in Section 3, mechlorethamine uniquely generates intrastrand cross-links between contiguous guanine residues at G-G-C sequences, a lesion type not produced by melphalan [1]. This specific DNA damage signature makes mechlorethamine the required agent for research applications focused on intrastrand cross-link processing, molecular dynamics of aziridinium ion interactions with DNA, or comparative lesion spectrum analysis across the nitrogen mustard class.

Cutaneous T-Cell Lymphoma Topical Therapy Development and Clinical Procurement

Procure mechlorethamine 0.02% gel formulation for topical treatment of stage IA-IIB mycosis fungoides. Clinical evidence demonstrates overall response rates reaching 65.22% at 9 months with minimal systemic absorption, enabling localized disease control without the myelosuppression and gastrointestinal toxicity associated with intravenous alkylator therapy [2]. The gel formulation's stability profile (≥84 days at 4°C as ointment) [3] supports institutional pharmacy compounding and stock management protocols.

In Vitro Potency Screening for Nitrogen Mustard-Sensitive Cell Lines

Procure mechlorethamine as the reference alkylating agent for in vitro cytotoxicity screening assays where maximal potency is required. Mechlorethamine demonstrates 3.6-fold greater cytotoxic potency (IC50 2.1 ± 0.9 μM) than melphalan (IC50 7.5 ± 1.5 μM) against L1210 leukemia cells in MTT assays [4], and exhibits 20-100-fold higher effective concentration efficiency compared to activated cyclophosphamide in lymphocyte inhibition studies [5]. This potency differential makes mechlorethamine the preferred compound for establishing sensitivity baselines in alkylator-naive cell lines.

Vesicant Toxicology and Extravasation Management Research

Procure mechlorethamine for studies investigating vesicant-induced tissue injury mechanisms or antidote development. Unlike non-vesicant nitrogen mustards such as cyclophosphamide, mechlorethamine possesses strong vesicant properties causing severe local tissue damage upon extravasation [6], requiring specific management protocols including sodium thiosulfate neutralization [7]. This distinctive toxicological profile makes mechlorethamine essential for preclinical models of chemotherapeutic extravasation injury and comparative vesicant mechanism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mechlorethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.